3-Bromo-6-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-6-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-methylimidazo[1,2-a]pyridine is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 6th position of the imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity. 2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis
3-Bromo-6-methylimidazo[1,2-a]pyridine is a solid substance . It has a molecular weight of 211.06 .Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Results or Outcomes : The results indicate that certain imidazo[1,2-a]pyridine analogues exhibit significant activity against MDR-TB and XDR-TB .
Synthesis of Various Drugs
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridines have diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
- Methods of Application : The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
- Results or Outcomes : Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .
Light-Sensitive Dyes and Data Storage
- Scientific Field : Material Science
- Application Summary : Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes and optical media for data storage .
- Results or Outcomes : The results indicate that certain imidazo[1,2-a]pyridine derivatives exhibit significant activity as light-sensitive dyes and in data storage .
Pesticides and Fungicides
- Scientific Field : Agricultural Chemistry
- Application Summary : Imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .
- Results or Outcomes : The results indicate that certain imidazo[1,2-a]pyridine derivatives exhibit significant activity as pesticides and fungicides .
Fluorescent Probes
- Scientific Field : Biochemistry
- Application Summary : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
- Results or Outcomes : The results indicate that certain imidazo[1,2-a]pyridine derivatives exhibit significant activity as fluorescent probes .
Antileishmanial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have shown significant potency against Leishmania, a parasitic disease .
- Results or Outcomes : The results indicate that certain imidazo[1,2-a]pyridine analogues exhibit significant activity against Leishmania .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions in the development of new TB drugs .
properties
IUPAC Name |
3-bromo-6-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMYJJVBJHMLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413981 |
Source
|
Record name | 3-bromo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methylimidazo[1,2-a]pyridine | |
CAS RN |
866135-71-9 |
Source
|
Record name | 3-bromo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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